molecular formula C12H16O3 B8571435 4-(2-Methoxy ethoxy)-3,5-dimethyl benzaldehyde

4-(2-Methoxy ethoxy)-3,5-dimethyl benzaldehyde

Cat. No. B8571435
M. Wt: 208.25 g/mol
InChI Key: FUXDLWDATHSXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy ethoxy)-3,5-dimethyl benzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2-methoxyethoxy)-3,5-dimethylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-9-6-11(8-13)7-10(2)12(9)15-5-4-14-3/h6-8H,4-5H2,1-3H3

InChI Key

FUXDLWDATHSXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCOC)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethyl-4-hydroxy benzaldehyde (2.0 g, 13.33 mmol) in DMF was added NaH (640 mg, 16.0 mmol, 60% in oil) and the mixture was stirred for 1 h at room temperature. A solution of 1-bromo-2-methoxy ethane (1.85 g, 13.33 mmol) was added and the mixture was stirred for 72 h at room temperature. The reaction mixture was quenched by addition of saturated NH4Cl solution and diluted with water. The product was extracted with ethyl acetate. The combined organic layers were washed with water, brine and dried over Na2SO4. Upon removal of solvent, it gave 2.1 g of 4-(2-methoxy ethoxy)-3,5-dimethyl benzaldehyde (76 yield). To a solution of 2-amino-4,6-dimethoxy-benzamide (200 mg, 1.02 mmol) and 4-(2-methoxy ethoxy)-3,5-dimethyl benzaldehyde (212 mg, 1.02 mmol) in N,N-dimethyl acetamide (10 mL), NaHSO3 (199 mg, 1.12 mmol) and p-TSA (22 mg, 0.102 mmol) were added and the reaction mixture was heated at 150° C. for 3 h. Cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was diluted with water and the solid was collected to give the crude product. The crude product was purified by chromatography using 2% MeOH in CH2Cl2 to give 5,7-dimethoxy-2-(4-(2-methoxyethoxy)-3,5-dimethylphenyl)quinazolin-4(3H)-one (170 mg, 43%). Selected data: MS (ES) m/z: 385.10; MP 201-202° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two

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